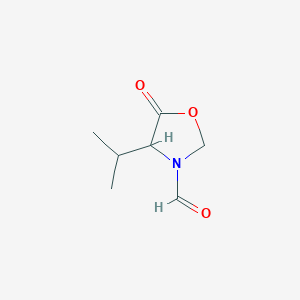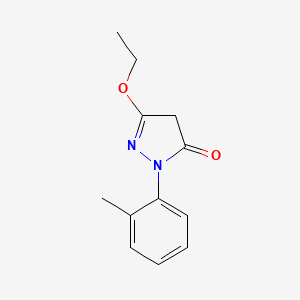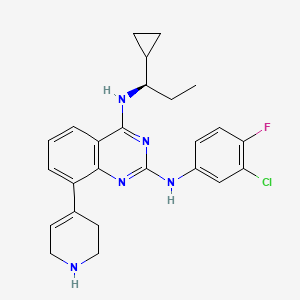
2-(3-Methoxyoxetan-3-yl)-N-methyl-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyoxetan-3-yl)-N-methyl-ethanamine is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether. The presence of the oxetane ring imparts unique properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyoxetan-3-yl)-N-methyl-ethanamine typically involves the formation of the oxetane ring followed by the introduction of the methoxy and amine groups. One common method involves the reaction of 3-oxetanone with methanol in the presence of an acid catalyst to form 3-methoxyoxetane. This intermediate is then reacted with N-methyl-ethanamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyoxetan-3-yl)-N-methyl-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, reduced amine compounds, and substituted oxetane compounds.
Scientific Research Applications
2-(3-Methoxyoxetan-3-yl)-N-methyl-ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyoxetan-3-yl)-N-methyl-ethanamine involves its interaction with specific molecular targets and pathways. The oxetane ring can act as a bioisostere for carbonyl groups, influencing the compound’s binding affinity and metabolic stability. The methoxy and amine groups further modulate its chemical reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(3-phenylamino)oxetan-3-yl-2-propanesulfinamide
- Methyl 2-(oxetan-3-ylidene)acetate
- 3-Substituted 3-(acetoxymethyl)oxetane compounds
Uniqueness
2-(3-Methoxyoxetan-3-yl)-N-methyl-ethanamine is unique due to the presence of both the methoxy and N-methyl-ethanamine groups, which confer distinct chemical and biological properties. Its oxetane ring structure also provides enhanced metabolic stability and hydrophilicity compared to other cyclic and acyclic frameworks.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(3-methoxyoxetan-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C7H15NO2/c1-8-4-3-7(9-2)5-10-6-7/h8H,3-6H2,1-2H3 |
InChI Key |
CHCKYBYSWHERSA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1(COC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate](/img/structure/B12866128.png)


![5-Bromoisoxazolo[5,4-c]pyridine](/img/structure/B12866133.png)

![4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline](/img/structure/B12866153.png)



![2-(Chloromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12866191.png)
![(5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12866207.png)


